4'-Methyl-epigallocatechin (4'-Me-EGCG) is a methylated derivative of (-)-epigallocatechin-3-gallate (EGCG), a major polyphenol found abundantly in green tea. [] This compound belongs to the flavan-3-ol subclass of flavonoids, a group of naturally occurring phenolic compounds renowned for their antioxidant properties. [] While less studied than its parent compound EGCG, 4'-Me-EGCG is emerging as a molecule of interest in various scientific research areas, particularly for its potential biological activities.
4'-Methyl-epigallocatechin is a methylated derivative of epigallocatechin, a prominent catechin found in green tea. This compound has gained attention due to its potential health benefits and biological activities, which are attributed to its antioxidant properties. The compound is structurally characterized by the addition of a methyl group at the 4' position of the epigallocatechin molecule, which alters its biological activity and metabolism.
4'-Methyl-epigallocatechin is primarily derived from green tea (Camellia sinensis), where it is formed as a metabolite during the digestion and metabolism of epigallocatechin. Studies have shown that after the consumption of green tea, this compound appears in human plasma and urine, indicating its bioavailability and metabolic processing in the body .
Chemically, 4'-methyl-epigallocatechin belongs to the class of flavonoids, specifically within the catechin subgroup. It is categorized as a polyphenolic compound due to its multiple phenolic hydroxyl groups, which contribute to its antioxidant properties.
The synthesis of 4'-methyl-epigallocatechin can be achieved through several chemical methods, including methylation processes. One common approach involves starting with epigallocatechin gallate or epigallocatechin as a precursor. The methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Technical Details:
The molecular formula for 4'-methyl-epigallocatechin is C_17H_18O_7. Its structural representation includes:
The structural elucidation of 4'-methyl-epigallocatechin has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule .
4'-Methyl-epigallocatechin participates in various chemical reactions typical of flavonoids:
Technical Details: The kinetics of these reactions can vary based on environmental conditions such as pH and temperature, influencing its stability and activity in biological systems.
The mechanism by which 4'-methyl-epigallocatechin exerts its biological effects involves several pathways:
Research indicates that methylated catechins like 4'-methyl-epigallocatechin may have enhanced bioactivity compared to their unmethylated counterparts due to improved absorption and longer half-lives in circulation .
Relevant data from studies indicate that 4'-methyl-epigallocatechin has favorable pharmacokinetic properties, including a longer half-life compared to non-methylated forms .
4'-Methyl-epigallocatechin has several potential applications in scientific research:
Research continues to explore the full range of biological activities associated with this compound, highlighting its significance in both health sciences and food technology .
The compound 4'-Methyl-epigallocatechin (4'-MeEGC) is systematically named as (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol according to IUPAC conventions [3] [8]. Its molecular formula is C₁₆H₁₆O₇, with a molecular weight of 320.294 g/mol [1] [9]. The structure integrates a flavan-3-ol core with a methylated phenolic ring, distinguishing it from non-methylated catechins. Key identifiers include CAS Registry Number 17291-05-3, PubChem CID 176920, and UNII WM87TQ077U [1] [8] [9]. The SMILES notation (COC1=C(O)C=C(C=C1O)[C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2O
) and InChIKey (ITDYPNOEEHONAH-UKRRQHHQSA-N
) provide unambiguous representations for chemical databases and computational studies [3] [8].
Table 1: Fundamental Chemical Identifiers of 4'-MeEGC
Property | Value |
---|---|
IUPAC Name | (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol |
Molecular Formula | C₁₆H₁₆O₇ |
Molecular Weight | 320.294 g/mol |
CAS Registry Number | 17291-05-3 |
PubChem CID | 176920 |
SMILES | COC1=C(O)C=C(C=C1O)[C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2O |
InChIKey | ITDYPNOEEHONAH-UKRRQHHQSA-N |
4'-MeEGC possesses two chiral centers at C-2 and C-3, conferring absolute (2R,3R) stereochemistry [3] [8]. This configuration is critical for its biological activity, as enantiomeric forms (e.g., (2S,3S)) exhibit distinct metabolic behaviors and receptor interactions. Nuclear magnetic resonance (NMR) studies confirm the cis orientation of B- and C-rings, with H-2 and H-3 protons displaying a coupling constant (J = 4–8 Hz) consistent with a dihedral angle <90° [4]. The compound’s optical activity remains unspecified in isolation, but its biosynthetic origin from (-)-epigallocatechin implies levorotatory characteristics [9]. Differentiation from isomers like 4'-O-methylgallocatechin relies on nuclear Overhauser effect (NOE) correlations, where irradiation of the 4'-methoxy group reveals spatial proximity to H-5' and H-6' protons, confirming substitution at the 4'-position rather than 3' or 5' [4].
Table 2: Stereochemical Descriptors of 4'-MeEGC
Stereochemical Feature | Description |
---|---|
Chiral Centers | C-2, C-3 |
Absolute Configuration | (2R,3R) |
Relative Configuration | cis (B/C ring junction) |
Enantiomer Specificity | Retained from (-)-epigallocatechin precursor |
Key NMR Coupling (H-2/H-3) | J ≈ 4–8 Hz |
NMR Spectroscopy: ¹H NMR analysis in acetone-d₆ reveals distinctive signals: a singlet at δ 3.75 (3H, OCH₃), aromatic singlets for H-2' and H-6' at δ 6.09 (2H), and hydroxyl protons between δ 8.90–9.20 [4]. The heteronuclear multiple bond connectivity (HMBC) experiment confirms assignments through long-range correlations: the 4'-methoxy group (δ 3.75) correlates with C-4' (δ 136.2), while H-2' (δ 6.09) shows connectivity to C-2 (δ 78.5) and C-4' [2] [4]. ¹³C NMR resolves 16 signals, including a glycosidic carbon at δ 78.5 (C-2) and a methylated quaternary carbon at δ 136.2 (C-4') [9].
Mass Spectrometry: LC-MS/MS analysis exhibits a molecular ion peak at m/z 320.09 [M]⁺ [3]. Fragmentation pathways include loss of H₂O (m/z 302.08), retro-Diels-Alder cleavage of the C-ring (m/z 152.03), and methyl radical elimination (m/z 305.07) [3] [9]. The base peak at m/z 139.04 corresponds to a 1,3,5-trihydroxybenzene fragment, characteristic of flavonoid ring fission [3].
Table 3: Key Spectroscopic Assignments for 4'-MeEGC
Technique | Signal (δ or m/z) | Assignment |
---|---|---|
¹H NMR (acetone-d₆) | 3.75 (s, 3H) | 4'-OCH₃ |
6.09 (s, 2H) | H-2', H-6' (aromatic) | |
4.85 (d, 1H) | H-2 | |
4.15 (m, 1H) | H-3 | |
¹³C NMR | 136.2 | C-4' (methylated) |
145.8, 145.9 | C-3', C-5' | |
78.5 | C-2 | |
MS/MS | 320.09 | [M]⁺ (molecular ion) |
302.08 | [M - H₂O]⁺ | |
152.03 | Retro-Diels-Alder fragment |
4'-MeEGC is structurally distinguished from its parent compound (-)-epigallocatechin (EGC) by methylation at the 4'-hydroxy group on the B-ring [2] [9]. This modification reduces hydrogen-bonding capacity and enhances lipophilicity (predicted logP = 0.98 vs. -0.5 for EGC), influencing membrane permeability and metabolic stability [3] [7]. Compared to epigallocatechin gallate (EGCG), which esterifies the C-ring with gallic acid, 4'-MeEGC lacks the galloyl moiety, resulting in lower molecular weight (320.29 vs. 458.37 g/mol) and altered biological kinetics [7].
The methylation site specificity is critical: 4'-O-methylation in 4'-MeEGC contrasts with 3'- or 5'-O-methylated isomers, which exhibit different NMR chemical shifts (e.g., C-4' δ 136.2 in 4'-MeEGC vs. δ 140–145 in 3'-isomers) [4]. Biologically, 4'-MeEGC demonstrates prolonged plasma half-life (4.39 h) compared to EGC (1.02 h), attributed to resistance to catechol-O-methyltransferase (COMT)-mediated degradation [2]. Urinary excretion of 4'-MeEGC exceeds EGC by 3-fold, confirming its stability as a major human metabolite of green tea catechins [2] [5].
Table 4: Structural and Functional Comparison with Key Epigallocatechin Derivatives
Feature | 4'-MeEGC | EGC | EGCG |
---|---|---|---|
Molecular Weight | 320.29 g/mol | 306.27 g/mol | 458.37 g/mol |
B-Ring Modification | 4'-O-methylation | Trihydroxylation | Trihydroxylation |
C-Ring Functionalization | None | None | 3-O-galloylation |
logP (Predicted) | 0.98 [3] | -0.5 [7] | 2.65 [7] |
Plasma Half-Life (h) | 4.39 ± 1.14 [2] | 1.02 ± 0.07 [2] | ~3.5 [7] |
Urinary Excretion | 88% within 8 h [2] | <30% within 8 h [2] | <10% [7] |
Comprehensive Compound Nomenclature
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